N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide
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Overview
Description
N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide is a complex organic compound that features a piperidine ring, a thiophene group, and a trifluoromethyl-substituted benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring is often synthesized through a cyclization reaction involving appropriate precursors.
Attachment of the Thiophene Group: The thiophene group can be introduced via a nucleophilic substitution reaction, where a thiophene derivative reacts with the piperidine intermediate.
Formation of the Benzamide Moiety: The final step involves the reaction of the piperidine-thiophene intermediate with a trifluoromethyl-substituted benzoyl chloride to form the desired benzamide.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, potentially converting it to an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the context of neurological disorders.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The presence of the trifluoromethyl group can enhance its binding affinity and selectivity, while the piperidine and thiophene rings contribute to its overall stability and bioavailability.
Comparison with Similar Compounds
- N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)-2-chlorobenzamide
- N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)-2-methylbenzamide
Comparison:
- Uniqueness: The trifluoromethyl group in N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide imparts unique electronic properties, enhancing its reactivity and binding characteristics compared to its analogs.
- Applications: While similar compounds may share some applications, the trifluoromethyl derivative is often preferred in medicinal chemistry due to its improved pharmacokinetic properties.
Properties
IUPAC Name |
N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N2OS/c20-19(21,22)17-6-2-1-5-16(17)18(25)23-12-14-7-9-24(10-8-14)13-15-4-3-11-26-15/h1-6,11,14H,7-10,12-13H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQXSBNHBSGBXKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=CC=C2C(F)(F)F)CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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